molecular formula C17H20N6O2 B2626998 Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-57-1

Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Katalognummer: B2626998
CAS-Nummer: 2034338-57-1
Molekulargewicht: 340.387
InChI-Schlüssel: MDYLCKGLVZTEIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a complex organic molecule with potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of NH-pyrazole carbonic acids as a key intermediate . The process demonstrates the efficacy of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydropyrazolo[1,5-a]pyrazine core . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is a key aspect of the synthesis .

Wissenschaftliche Forschungsanwendungen

1. Histamine H3 Receptor Antagonists

A study explored small molecules with heterocyclic cores, including pyrazin-2-yl derivatives, for their affinity at the human histamine H3 receptor (hH3R). One compound in this series demonstrated high affinity, selectivity, and the ability to cross the blood-brain barrier, indicating potential for neurological applications (Swanson et al., 2009).

2. Antimicrobial Activity

Another study synthesized pyrazin-2-yl compounds and tested them for antimicrobial activity. These compounds, including amide derivatives, showed variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel et al., 2011).

3. Antimycobacterial Activity

Pyrazin-2-yl derivatives have also been investigated for their antimycobacterial properties. A study demonstrated the synthesis of nicotinic acid hydrazide derivatives with pyrazin-2-yl moieties, which exhibited antimycobacterial activity (Sidhaye et al., 2011).

4. Synthesis and Structural Characterization

Another research focused on the synthesis and structural characterization of pyrazin-2-yl derivatives, including a study on their X-ray crystal analysis. This work aids in understanding the molecular structure and properties of these compounds (Lv et al., 2013).

5. Anticancer and Antimicrobial Activities

Research on pyrazin-2-yl derivatives has also extended to their potential anticancer and antimicrobial applications. A study synthesized and evaluated these compounds for their activity against cancer cell lines and pathogenic bacteria and fungi, showing promising results (Katariya et al., 2021).

6. Antibacterial and Antifungal Agents

Further research on pyrazin-2-yl derivatives includes their synthesis and characterization as potential antibacterial and antifungal agents. These compounds have been found to exhibit good activity against various strains, highlighting their potential in treating infectious diseases (Sanjeeva et al., 2022).

Wirkmechanismus

While the exact mechanism of action of this compound is not specified in the available literature, compounds with a similar structure have been found to have potential applications in medicinal chemistry .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry . The synthesis process could also be optimized to improve efficiency and yield .

Eigenschaften

IUPAC Name

[4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLCKGLVZTEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NC=CN=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.